

CKD-519: A Comprehensive Technical Review of its Pharmacology and Toxicology Profile

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For Researchers, Scientists, and Drug Development Professionals Abstract

CKD-519 is a potent and selective inhibitor of the Cholesteryl Ester Transfer Protein (CETP), developed for the treatment of dyslipidemia. By inhibiting CETP, **CKD-519** aims to raise High-Density Lipoprotein Cholesterol (HDL-C) levels, a key factor in reverse cholesterol transport, and potentially reduce the risk of cardiovascular diseases. This technical guide provides an indepth overview of the pharmacology and toxicology profile of **CKD-519**, based on currently available data from a first-in-human, single ascending dose clinical trial. The document details the drug's mechanism of action, pharmacokinetic and pharmacodynamic properties, and initial safety findings in healthy volunteers. Methodologies for the key clinical study and relevant bioanalytical assays are also described.

Introduction

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. While statins effectively lower Low-Density Lipoprotein Cholesterol (LDL-C), a significant residual risk remains, which has prompted research into other lipid-modifying targets. One such target is the Cholesteryl Ester Transfer Protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a therapeutic

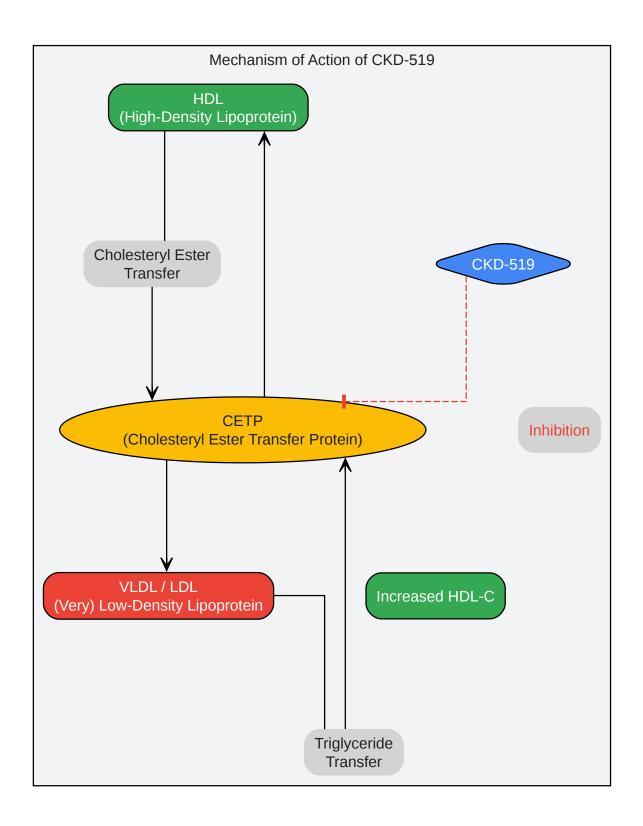


strategy aimed at increasing HDL-C levels and enhancing reverse cholesterol transport.[1][2] **CKD-519** has emerged as a novel CETP inhibitor with high potency and selectivity.[3]

Pharmacology Mechanism of Action

CKD-519 exerts its pharmacological effect by inhibiting the activity of Cholesteryl Ester Transfer Protein (CETP).[3] CETP is a plasma protein that mediates the transfer of cholesteryl esters from High-Density Lipoproteins (HDL) to Very-Low-Density Lipoproteins (VLDL) and Low-Density Lipoproteins (LDL) in exchange for triglycerides.[1][2] By blocking this transfer, **CKD-519** leads to an accumulation of cholesterol in HDL particles, thereby increasing the concentration of HDL-C in the plasma. This is believed to enhance the process of reverse cholesterol transport, where excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion.





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Figure 1: Signaling pathway of CKD-519's inhibitory action on CETP.



Pharmacokinetics

A single ascending dose study in healthy adult subjects provided the following pharmacokinetic data for **CKD-519**.[4][5]

Table 1: Pharmacokinetic Parameters of **CKD-519** in Healthy Subjects (Single Dose)

Dose (mg)	Cmax (ng/mL)	Tmax (h)	AUClast (ng·h/mL)	t1/2 (h)
25	104.5 ± 28.2	6.0 (4.0-8.0)	2680.1 ± 603.4	48.9 ± 10.5
50	165.7 ± 41.5	5.0 (4.0-8.0)	4893.3 ± 1045.6	40.0 ± 5.9
100	288.5 ± 84.8	5.0 (4.0-8.0)	9488.7 ± 2529.1	55.4 ± 14.7
200	413.2 ± 134.1	6.0 (4.0-8.0)	15473.8 ± 5066.0	69.8 ± 16.5
400	501.8 ± 146.9	6.0 (4.0-24.0)	21108.7 ± 6835.1	70.4 ± 19.8

Data are presented as mean \pm standard deviation for Cmax, AUClast, and t1/2, and as median (range) for Tmax.[4]

Key observations from the pharmacokinetic analysis include:

- Absorption: CKD-519 reached maximum plasma concentration (Cmax) at a median of 5-6 hours post-dose.[4][5]
- Dose Proportionality: Both Cmax and the area under the plasma concentration-time curve (AUC) increased with the dose. However, the dose-normalized Cmax and AUC decreased with each incremental dose, suggesting non-linear pharmacokinetics.[4][5]
- Elimination: The drug exhibited a long terminal half-life, ranging from approximately 40 to 70 hours, supporting the potential for once-daily dosing.[4][5]

Pharmacodynamics



The pharmacodynamic effects of **CKD-519** were assessed by measuring the inhibition of CETP activity in healthy subjects.

Table 2: Pharmacodynamic Parameters of CKD-519 in Healthy Subjects (Single Dose)

Dose (mg)	Maximum CETP Inhibition (%)	Time to Maximum Inhibition (h)
25	63.3 ± 6.9	8.0 (6.0-12.0)
50	68.6 ± 6.3	8.0 (4.0-12.0)
100	78.5 ± 4.5	8.0 (8.0-12.0)
200	80.7 ± 4.2	8.0 (6.0-12.0)
400	83.0 ± 5.6	8.0 (4.0-12.0)

Data are presented as mean ± standard deviation for Maximum CETP Inhibition and as median (range) for Time to Maximum Inhibition.[4]

Key pharmacodynamic findings include:

- CETP Inhibition: **CKD-519** demonstrated potent, dose-dependent inhibition of CETP activity, with maximum inhibition ranging from 63% to 83%.[4][5]
- Onset of Action: The maximum decrease in CETP activity was observed between 6 to 8 hours post-dose.[4][5]
- Concentration-Effect Relationship: A sigmoid Emax model best described the relationship between CKD-519 plasma concentrations and CETP activity, with a calculated EC50 of 17.3 ng/mL.[4][5]

Toxicology

The available toxicology data for **CKD-519** is currently limited to the safety findings from the single ascending dose study in healthy human subjects. Comprehensive preclinical toxicology studies, including genotoxicity, carcinogenicity, and reproductive and developmental toxicity, are not publicly available at this time.



Clinical Safety

In a randomized, double-blind, placebo-controlled, single ascending dose study involving 40 healthy subjects, single doses of **CKD-519** up to 400 mg were reported to be well tolerated.[4] [5]

Table 3: Summary of Adverse Events in Healthy Subjects

Placebo (n=10)	CKD-519 (n=30)	
Number of Subjects with at least one AE (%)	3 (30.0)	8 (26.7)
Total Number of AEs	4	11
Most Common AEs	Headache, Dizziness	Oropharyngeal pain, Headache, Dizziness

AE: Adverse Event[4]

Key safety observations were:

- A total of 11 adverse events were reported in subjects who received CKD-519, all of which
 were of mild or moderate intensity and resolved without complications.[4][5]
- There were no serious adverse events reported.[4]
- Importantly, there were no clinically significant effects on blood pressure, a concern with some previous CETP inhibitors.[4][5]

Experimental Protocols Clinical Study Design: Single Ascending Dose Trial

The primary source of the presented data is a randomized, double-blind, placebo-controlled, single ascending dose study.

Study Population: Healthy adult male subjects.

Foundational & Exploratory





- Study Design: Five cohorts, each with 8 subjects, were administered a single oral dose of CKD-519 (25, 50, 100, 200, or 400 mg) or a matching placebo. Within each cohort, 6 subjects received CKD-519 and 2 received placebo.
- Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at various time points up to 168 hours post-dose. Plasma concentrations of CKD-519 were determined using a validated analytical method (details not specified in the publication).
- Pharmacodynamic Sampling: Blood samples for the measurement of CETP activity were collected at the same time points as the pharmacokinetic samples.
- Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.





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Figure 2: Workflow of the single ascending dose clinical trial for **CKD-519**.



Bioanalytical Method: CETP Activity Assay

The specific details of the CETP activity assay used in the **CKD-519** clinical trial were not provided in the publication. However, a common method for determining CETP activity is a fluorometric assay.

Principle: A donor particle containing a self-quenched fluorescent lipid is incubated with an
acceptor particle in the presence of a plasma sample containing CETP. CETP facilitates the
transfer of the fluorescent lipid from the donor to the acceptor particle, resulting in an
increase in fluorescence that is proportional to the CETP activity.

Reagents:

- Donor particles (containing a self-quenched fluorescent neutral lipid)
- Acceptor particles
- CETP assay buffer
- Plasma samples
- Microplate reader capable of fluorescence detection (e.g., excitation at 465 nm and emission at 535 nm).

General Procedure:

- Prepare a reaction mixture containing the donor and acceptor particles in the assay buffer.
- Add a small volume of the plasma sample to the reaction mixture in a 96-well plate.
- Incubate the plate at 37°C for a specified period (e.g., 1-3 hours).
- Measure the fluorescence intensity at the appropriate wavelengths.
- Calculate CETP activity based on the change in fluorescence over time, often relative to a standard curve.

Conclusion



CKD-519 is a potent inhibitor of CETP that has demonstrated a favorable pharmacokinetic and pharmacodynamic profile in early clinical development. Its long half-life supports a once-daily dosing regimen, and it effectively inhibits CETP activity in a dose-dependent manner. The initial safety data from a single ascending dose study in healthy volunteers are encouraging, with the drug being well-tolerated and showing no adverse effects on blood pressure. Further clinical studies, including multiple-dose trials and studies in patients with dyslipidemia, are necessary to fully elucidate the efficacy and long-term safety of **CKD-519**. Additionally, the public availability of comprehensive preclinical toxicology data would provide a more complete understanding of its safety profile.

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